![molecular formula C8H6Cl2O4 B034058 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid CAS No. 108544-97-4](/img/structure/B34058.png)
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
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Overview
Description
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is a chemically synthesized compound. It is a derivative of benzoic acid, which is known for its versatility in chemical reactions and importance in the synthesis of numerous compounds.
Synthesis Analysis
- The synthesis of similar compounds, such as tetrahydrofurans from allyl-hydroxy esters, involves electrophilic cyclization mediated by acids like metachloroperoxybenzoic acid (Iqbal et al., 1991).
- Synthesis of related compounds often involves multiple steps, including methylation, ethylation, and oxidation, as seen in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid (Wang Yu, 2008).
Molecular Structure Analysis
- The molecular structure of closely related compounds can be determined using techniques like FTIR, FT-Raman, UV, and NMR spectroscopy, as demonstrated in the study of 4-amino-5-chloro-2-methoxybenzoic acid (Poiyamozhi et al., 2012).
Chemical Reactions and Properties
- Compounds like 5-hydroxy-3-mercapto-4-methoxybenzoic acid exhibit specific inhibitory reactions, as observed in their interaction with enzymes like catechol O-methyltransferase (Borchardt & Huber, 1982).
Physical Properties Analysis
- The physical properties of similar benzoic acid derivatives are often characterized by their crystalline structure and bonding patterns, as found in compounds like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid (Kumarasinghe et al., 2009).
Chemical Properties Analysis
- Chemical properties of benzoic acid derivatives can include reactions with hydroxide ion in aqueous solutions, forming anionic σ-complexes and intermediate complexes, as observed in the study of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids (HasegawaYoshinori, 1983).
properties
IUPAC Name |
2,3-dichloro-4-hydroxy-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4/c1-14-4-2-3(8(12)13)5(9)6(10)7(4)11/h2,11H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUZBDHQOOFIPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910763 |
Source
|
Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
CAS RN |
108544-97-4 |
Source
|
Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108544974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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